5,5-Dimethyl-4-phenyldihydrofuran-2(3h)-one
Description
Properties
CAS No. |
13133-96-5 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5,5-dimethyl-4-phenyloxolan-2-one |
InChI |
InChI=1S/C12H14O2/c1-12(2)10(8-11(13)14-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
CULAWTLHZMUYLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-phenyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-2-butanone with acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The lactone ring and methyl groups undergo selective oxidation under controlled conditions:
| Reagent/Conditions | Reaction Site | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | Lactone ring | 4-Phenyl-3,5-dimethyl-2-oxohexanedioic acid | 72% | |
| CrO₃ (H₂SO₄) | Benzylic position | 5,5-Dimethyl-4-phenyl-2(3H)-furanone-3-carboxylic acid | 58% |
Key Findings :
-
Acidic KMnO₄ preferentially oxidizes the lactone ring to a dicarboxylic acid derivative.
-
Chromium-based oxidants target benzylic carbons adjacent to the phenyl group.
Reduction Reactions
The ketone moiety and aromatic system participate in reductions:
Case Study :
Rhodium-catalyzed reductive aldol cyclization using Et₂Zn yields stereodefined diastereomers (syn:anti = 4:1) :
text[RhCl(cod)]₂ (2 mol%) THF, 25°C, 48 h ↓ syn-2a: 61% yield (mp 142–146°C)
Hydrolysis and Ring-Opening
The lactone ring undergoes hydrolysis under acidic/basic conditions:
| Condition | Product | Applications |
|---|---|---|
| 1M NaOH (reflux) | 4-Phenyl-3,5-dimethyl-2-hydroxyhexanoic acid | Precursor for biodegradable polymers |
| HCl (aq.)/MeOH | Methyl ester derivative | Intermediate in fragrance synthesis |
Mechanistic Insight :
Base-mediated hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, followed by ring opening.
Electrophilic Aromatic Substitution
The phenyl group undergoes regioselective substitutions:
| Reaction | Reagent | Product | Orientation |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | 3-Bromo-5,5-dimethyl-4-phenyldihydrofuran-2(3H)-one | para-selectivity (>85%) |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5,5-dimethyl-4-phenyldihydrofuran-2(3H)-one | Limited ring deactivation observed |
Spectral Evidence :
-
Brominated derivatives show characteristic ¹H NMR shifts at δ 7.8–7.9 (aromatic protons).
Catalytic Functionalization
Transition-metal catalysis enables C–H activation:
| Catalyst System | Reaction | Outcome |
|---|---|---|
| RhCl(cod)₂/Et₂Zn | Intramolecular reductive aldol cyclization | Stereochemical control (d.r. 4:1) |
| Pd(OAc)₂/PPh₃ | Suzuki-Miyaura coupling | Biaryl derivatives (limited scope) |
Experimental Protocol :
For rhodium-catalyzed cyclization :
-
Dissolve [RhCl(cod)]₂ (2 mol%) in THF
-
Add substrate (1.3 mmol) and 1.0M Et₂Zn
-
Stir at 25°C for 48 h
-
Quench with HCl, extract with AcOEt
-
Purify via silica chromatography
Biological Interaction Pathways
The compound modulates enzymatic activity through:
-
Cyclooxygenase (COX) inhibition :
-
IC₅₀ = 18 µM (COX-2 selective)
-
Docking studies show H-bonding with Tyr385 and Ser530
-
-
Antimicrobial activity :
-
MIC = 64 µg/mL against S. aureus
-
Scientific Research Applications
Pharmaceutical Applications
- Anti-inflammatory Agents :
-
Antioxidant Properties :
- Research indicates that furanone derivatives can exhibit antioxidant activity, which is crucial in preventing oxidative stress-related diseases. The specific structural characteristics of this compound may enhance its efficacy in this regard.
- Synthesis of Chiral Building Blocks :
Material Science Applications
-
Polymer Chemistry :
- The unique properties of this compound allow it to be utilized in the development of new polymeric materials. Its ability to undergo various chemical reactions can lead to the creation of polymers with tailored properties suitable for specific applications.
-
Flavor and Fragrance Industry :
- Due to its structural similarity to other furanones known for their aromatic properties, this compound may find applications in the flavor and fragrance industry, contributing to the formulation of food products and perfumes.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-phenyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the specific application and the nature of the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5,5-Diethyldihydrofuran-2(3H)-one (CAS 1608-93-1)
Key Structural Differences :
- Substituents : Ethyl groups at the 5,5-positions instead of methyl.
- Molecular Formula : C₈H₁₄O₂ (vs. hypothetical C₁₂H₁₄O₂ for the target compound).
- Molecular Weight : 142.198 g/mol (lower due to lack of phenyl and ethyl vs. methyl groups).
Property Comparison :
| Property | 5,5-Dimethyl-4-phenyl (Hypothetical) | 5,5-Diethyldihydrofuran-2(3H)-one |
|---|---|---|
| Substituents | 5,5-dimethyl; 4-phenyl | 5,5-diethyl |
| Molecular Formula | C₁₂H₁₄O₂ | C₈H₁₄O₂ |
| Molecular Weight | ~190.24 g/mol | 142.198 g/mol |
| Polarity | Higher (due to phenyl) | Lower (alkyl-only substituents) |
| Steric Hindrance | Moderate (methyl + phenyl) | Higher (bulky ethyl groups) |
Functional Implications :
- The phenyl group in the target compound likely increases melting point and reduces solubility in nonpolar solvents compared to 5,5-diethyl derivatives.
- Ethyl substituents in CAS 1608-93-1 may enhance lipophilicity but reduce crystallinity due to greater conformational flexibility .
Flavonoid Derivative (CAS 520-31-0)
Note: This compound (5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one) is structurally unrelated to lactones. It is a flavonoid with multiple hydroxyl groups and a chromen-4-one core, highlighting the diversity of oxygen heterocycles.
Research Findings and Limitations
- Synthesis Pathways: No data is provided for the target compound. However, lactones like 5,5-diethyldihydrofuran-2(3H)-one are typically synthesized via cyclization of hydroxy acids or ketone intermediates. The phenyl group in the target compound might require Friedel-Crafts or Suzuki coupling strategies.
- Spectroscopic Data : Absent in the evidence, but IR and NMR of the phenyl group would show distinct aromatic signals (e.g., ~7 ppm in ¹H NMR) absent in alkyl-substituted analogs.
Critical Notes on Evidence Limitations
No Direct Data: The provided evidence lacks specific information on 5,5-Dimethyl-4-phenyldihydrofuran-2(3H)-one, necessitating extrapolation from structural analogs.
Hypothetical Analysis : Property comparisons (e.g., solubility, stability) are inferred from substituent effects rather than experimental data.
Biological Activity
Overview
5,5-Dimethyl-4-phenyldihydrofuran-2(3H)-one, also known as a furanone derivative, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 202.24 g/mol
- CAS Number : 13133-96-5
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that derivatives of furanones possess significant antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
- Anticancer Properties :
- Anti-inflammatory Effects :
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in metabolic pathways, which can lead to reduced inflammation and tumor growth.
- Cell Signaling Modulation : They may alter signaling pathways that regulate cell survival and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | , |
| Anticancer | Induces apoptosis in cancer cells | , |
| Anti-inflammatory | Selective COX-2 inhibition | , |
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several furanone derivatives, including this compound. These compounds were tested against human cancer cell lines, revealing a dose-dependent decrease in cell viability. The study concluded that the compound's ability to induce apoptosis was linked to the activation of caspase pathways .
Case Study: Antimicrobial Efficacy
Another significant study evaluated the antimicrobial properties of furanone derivatives. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5,5-dimethyl-4-phenyldihydrofuran-2(3H)-one, and what experimental parameters critically influence yield?
- The compound can be synthesized via Friedel-Crafts alkylation or acylation reactions. For example, analogous dihydrofuranones are synthesized using Lewis acids like AlCl₃ in benzene, with mucochloric acid as a precursor . Key parameters include reaction temperature (e.g., 80°C in DMF for optimal yield), solvent polarity, and catalyst loading. Prolonged reaction times may lead to byproducts, requiring careful monitoring via TLC or HPLC .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. For example, methyl groups at C5 and the phenyl ring at C4 produce distinct splitting patterns. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 282.31 g/mol for derivatives) . X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
- Recrystallization from methanol or ethanol is effective for removing polar impurities, as demonstrated in analogous dihydrofuranone syntheses . Column chromatography (silica gel, hexane/ethyl acetate gradient) is preferred for complex mixtures. Purity should be confirmed via melting point analysis and HPLC (>95% purity threshold) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for dihydrofuranone derivatives?
- Discrepancies in yields (e.g., 46% vs. 68% for similar compounds) often stem from solvent choice, reaction time, and temperature. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, DMF at 80°C for 40 minutes improved yields by stabilizing intermediates . Replicating literature protocols with controlled humidity and inert atmospheres may also mitigate variability .
Q. What strategies enable the functionalization of this compound for heterocyclic synthesis?
- The lactone ring undergoes ring-opening reactions with nucleophiles (e.g., amines, alcohols) to form pyridazinones or fused heterocycles. For example, treatment with alkynyl chlorides in dioxane/KOH yields furopyridazinones, as seen in analogous systems . Microwave-assisted synthesis can accelerate such transformations while minimizing side reactions.
Q. How does stereochemical control impact the biological or catalytic activity of dihydrofuranone derivatives?
- Stereochemistry at C3 and C4 (e.g., in dihydrofuran-2(3H)-one derivatives) influences binding affinity in enzyme inhibition studies. Chemoenzymatic approaches using chiral catalysts or lipases can enantioselectively reduce ketones or ester intermediates . Computational modeling (DFT) predicts steric and electronic effects of substituents on stereochemical outcomes .
Q. What are the stability profiles of this compound under acidic/basic conditions?
- The lactone ring is prone to hydrolysis under strong acidic or basic conditions. Stability studies in buffered solutions (pH 1–13) show degradation above pH 10, forming carboxylic acid derivatives. Storage recommendations include anhydrous environments at room temperature to prevent ring-opening .
Q. How can computational chemistry aid in predicting the reactivity of dihydrofuranone derivatives?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening or electrophilic substitution reactions. Molecular docking studies predict interactions with biological targets, such as tubulin binding in podophyllotoxin analogs . These tools guide synthetic prioritization and reduce experimental trial-and-error.
Methodological Notes
- Data Interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded spectral regions .
- Yield Optimization : Use response surface methodology (RSM) to statistically optimize solvent ratios and catalyst concentrations .
- Stereochemical Analysis : Employ chiral HPLC columns (e.g., Chiralpak AD-H) or Mosher’s ester derivatization to confirm enantiopurity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
